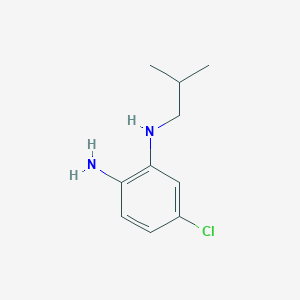
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of benzene, featuring a chlorine atom and an isobutyl group attached to the benzene ring along with two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of benzene to introduce the isobutyl group. This is followed by a Clemmensen reduction to convert the acyl group to an alkane. The next step involves the nitration of the benzene ring, followed by reduction to introduce the amine groups. Finally, chlorination is performed to introduce the chlorine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in ethanol or sodium dithionite can be used for reduction reactions.
Substitution: Friedel-Crafts catalysts like aluminum chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The chlorine and amine groups play a crucial role in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, forming intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
1-Chloro-2-methylpropylbenzene: Similar structure but lacks the amine groups.
2-Chloro-1-N-(2-methylpropyl)benzene-1,4-diamine: Similar but with different positioning of the chlorine and amine groups.
Uniqueness
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .
特性
分子式 |
C10H15ClN2 |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
4-chloro-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |
InChIキー |
IHPJNPOUFOBCFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=C(C=CC(=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13322638.png)


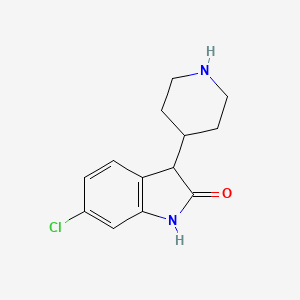
![N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13322664.png)
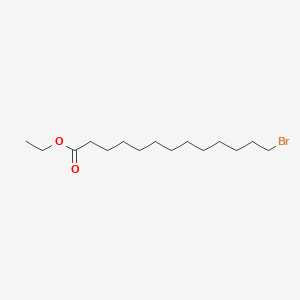
![2-tert-Butyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322677.png)
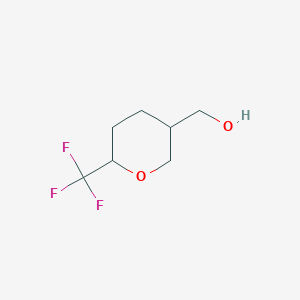
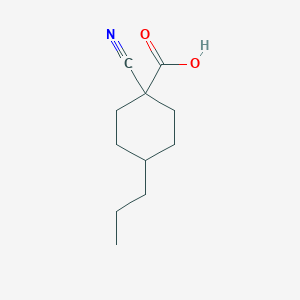
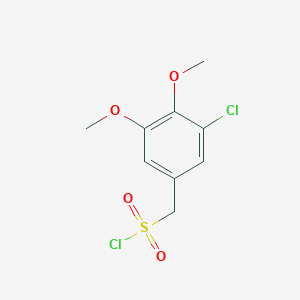
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
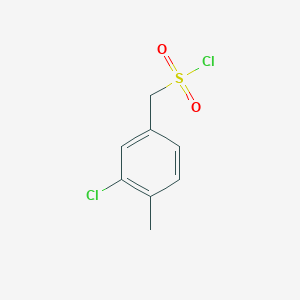
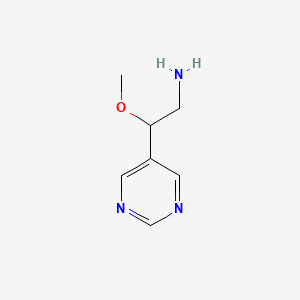
![2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13322717.png)
